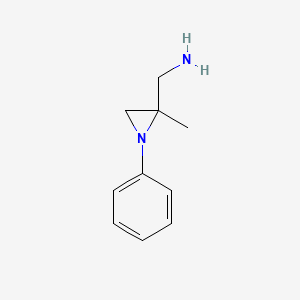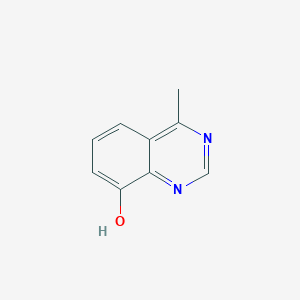![molecular formula C9H13NO B11920517 4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11920517.png)
4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is characterized by a bicyclic structure, which includes a hydroxyl group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a bicyclo[2.2.2]octane derivative with a nitrile source in the presence of a base . The reaction conditions often include moderate temperatures and the use of organic solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions: 4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives.
科学研究应用
4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its derivatives may exhibit biological activity and can be used in the development of pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
相似化合物的比较
Bicyclo[2.2.2]octane-1-carboxylate: Similar bicyclic structure but with a carboxylate group instead of a nitrile.
Bicyclo[2.2.2]octane-1-amine: Contains an amine group instead of a nitrile.
Bicyclo[2.2.2]octane-1-ol: Contains only a hydroxyl group without the nitrile.
Uniqueness: 4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which provide distinct reactivity and potential for diverse applications. Its bicyclic structure also contributes to its stability and versatility in chemical synthesis.
属性
IUPAC Name |
4-hydroxybicyclo[2.2.2]octane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-8-1-4-9(11,5-2-8)6-3-8/h11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPABNALFYHCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,6S)-Spiro[4.4]nonane-1,6-diamine](/img/structure/B11920445.png)

![6,7-Diazadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B11920448.png)





![6'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11920473.png)


![7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine](/img/structure/B11920494.png)


